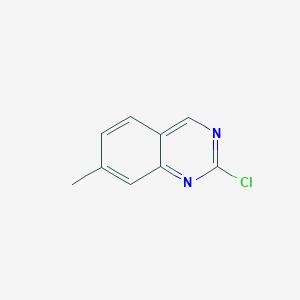

2-Chloro-7-methylquinazoline

Vue d'ensemble

Description

2-Chloro-7-methylquinazoline is a chemical compound with the linear formula C9H7ClN2 . It is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 178.62 .

Synthesis Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity, and catalysis with these metals has streamlined the synthesis of several marketed drugs .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7ClN2 . The molecular weight of this compound is 178.62 .

Chemical Reactions Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds that have been used in various chemical reactions . The characteristic half-peak potential (Ep/2) for an EC reaction is a function of the rate constant of the chemical reaction following the initial electron-transfer step .

Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 178.62 .

Applications De Recherche Scientifique

Anticancer Properties and Mechanisms

A series of studies have highlighted the anticancer potential of derivatives of 2-Chloro-7-methylquinazoline. Notably, derivatives such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine exhibited potent apoptosis-inducing capabilities with excellent blood-brain barrier penetration, showcasing efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Another study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, which inhibited tumor growth significantly in mice, highlighting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. For instance, derivatives were synthesized and tested for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity, with certain 6-chloro substituted compounds exhibiting higher activity against Mycobacterium avium and M. kansasii compared to the standard isoniazid (Kubicová et al., 2003). Additionally, Methylquinolino[3,2-b][1,5]benzodiazepine and its metal complexes demonstrated good antimicrobial agents against various bacteria and fungi, showcasing the potential for developing novel antimicrobial treatments (Basavaraju et al., 2007).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of this compound derivatives for various applications. For instance, microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors highlights an eco-friendly approach to developing potent therapeutic agents (Kabri et al., 2009). Moreover, the structural and spectroscopic investigation of 2-chloro-3-methylquinoline by DFT method, combined with molecular docking analysis, provides insights into its pharmaceutical potential (Kose et al., 2018).

Mécanisme D'action

While the specific mechanism of action for 2-Chloro-7-methylquinazoline is not mentioned in the search results, quinazoline derivatives have been studied for their potential therapeutic applications . For example, Chloroquine, a quinazoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Orientations Futures

Quinazolines have broad-spectrum pharmacological activities, and transition-metal-catalyzed reactions have emerged as reliable tools for their synthesis . The advantages, limitations, and future perspectives of the synthesis of quinazolines through such reactions are also discussed . Moreover, the molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .

Propriétés

IUPAC Name |

2-chloro-7-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWUAQJWLZLOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

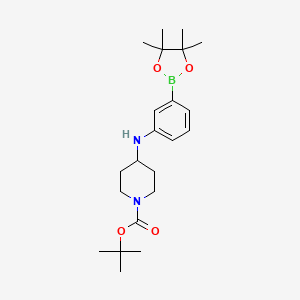

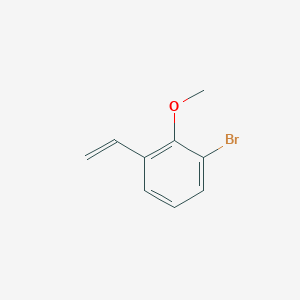

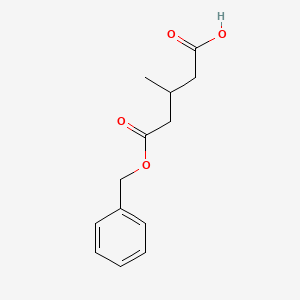

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)

![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)

![5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B3101254.png)